molecular formula C9H11NO3 B1329970 2-(1,3-Benzodioxol-5-ylamino)ethanol CAS No. 81329-90-0

2-(1,3-Benzodioxol-5-ylamino)ethanol

Cat. No. B1329970
CAS RN: 81329-90-0
M. Wt: 181.19 g/mol
InChI Key: BQHMISUMCDYQTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective reactions and multicomponent condensations. For instance, the reaction of 2-(5-substituted-2-hydroxybenzylamino)phenols with formalin in ethanol under reflux conditions leads to the formation of 6-substituted 3-(2-hydroxyphenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazines, demonstrating a ring closure involving the hydroxyl group of the C-aryl ring . Similarly, the synthesis of 2-(N-methyl-N-isobutylamino)-benzyl alcohol from 2-aminobenzyl alcohol through condensation, reduction, and methylation shows the versatility of amino alcohols in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(1,3-Benzodioxol-5-ylamino)ethanol can be complex, with dihedral angles between benzene and heterocyclic rings as observed in the crystal structure of 2-[(1H-benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate . Such structural analyses are crucial for understanding the conformation and potential reactivity of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Chemical Reactions Analysis

The chemical reactions of related compounds involve tautomerism and solvatochromic effects, as seen in the synthesis of 1,5-bis(alkylamino)-4H-benzo[a]phenothiazin-4-ones, where the tautomeric equilibria are influenced by the solvent . These insights into the reactivity and stability of similar compounds can inform the potential chemical behavior of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their solvatochromic effects and hydrogen bonding capabilities, are important for understanding their interactions and potential applications. The three-dimensional network formed through hydrogen bonds in the crystal structure of 2-[(1H-benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate indicates the importance of such interactions . Additionally, the fungicidal properties of S,N-containing heterocycles synthesized from monoethanolamine suggest that 2-(1,3-Benzodioxol-5-ylamino)ethanol could also exhibit biological activity .

Scientific Research Applications

Synthesis of Chiral Intermediates in Pharmaceuticals

2-(1,3-Benzodioxol-5-ylamino)ethanol has been utilized in the chemoenzymatic synthesis of various (R)-ethanols, which are vital raw materials for pharmaceuticals like epinephrine, norepinephrine, and isoproterenol. The process involves enantioselective reductions yielding excellent yields and enantiomeric excesses (Antunes et al., 2004).

DNA Intercalation Studies

It plays a role in the formation of 2indolylaminoimidazopyrimidine derivatives, which are potential DNA intercalaters. These derivatives are formed through reactions involving aryl bis-isothiocyanates and 1,3-bis(isoxazol-3-ylamino)benzenes (Ebrahimlo & Khalafy, 2008).

Enantioselective Acylation in Drug Synthesis

The compound also finds application in the enantioselective acylation of α-methyl-1,3-benzodioxole-5-ethanol, which is a chiral building block in synthesizing the antiepileptic drug candidate, talampanel. This process uses Amano PS to facilitate the acylation (Easwar & Argade, 2003).

Fluorescence Derivatisation in Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, a derivative, has been used for fluorescent derivatization of amino acids, producing derivatives with strong fluorescence. This is significant in biological assays, where strong fluorescence and emission wavelengths are critical (Frade et al., 2007).

Synthesis of Luminescent Compounds

It contributes to the synthesisof luminescent compounds. For instance, the condensation of 1- or 2-naphthylamines with aromatic aldehydes and methyl 2-(benzo[1,3]dioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate results in compounds with notable spectral luminescence properties. These properties are significant in various applications, including analytical chemistry and materials science (Kozlov et al., 2010).

Development of Metal Complexes

The compound serves as a precursor in the preparation of metal complexes. One example is the synthesis of new ligands derived from benzimidazole and their complexes with transition metals like Co (II), Ni (II), Cu (II), Zn (II), and Cd (II). These complexes have been characterized for various properties and can have applications in catalysis and material science (Jamel & Al-Obaidi, 2018).

Chemoselective Reactions in Organic Synthesis

The compound is involved in chemoselective reactions, such as the formation of 6-substituted 3-(2-hydroxyphenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazines. These reactions are important in the synthesis of complex organic molecules with potential pharmaceutical applications (Manikannan & Muthusubramanian, 2008).

Safety And Hazards

“2-(1,3-Benzodioxol-5-ylamino)ethanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHMISUMCDYQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869199
Record name 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylamino)ethanol

CAS RN

81329-90-0
Record name 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(1,3-benzodioxol-5-ylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

27 mmol of sodium acetate and 15 mmol of 2-bromoethanol are added to 10 mmol of 3,4-methylenedioxyaniline dissolved in ethanol. After 24 hours of heating at reflux, the reaction mixture is brought to ambient temperature, water is added, and then the aqueous phase is extracted with dichloromethane. The organic phases are combined, the solvent is evaporated off and the crude residue is purified by chromatography on silica, using a 10:90 dichloromethane/ethyl acetate mixture as eluant, to yield the expected product in the form of an oil.
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27 mmol
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15 mmol
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10 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LN Scott, WF Bergfeld, DV Belsito… - … journal of toxicology, 2022 - journals.sagepub.com
The Expert Panel for Cosmetic Ingredient Safety (Panel) reviewed the safety of Hydroxyethyl-3,4-Methylenedioxyaniline HCl, which is reported to function as a hair dye ingredient. The …
Number of citations: 4 journals.sagepub.com

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